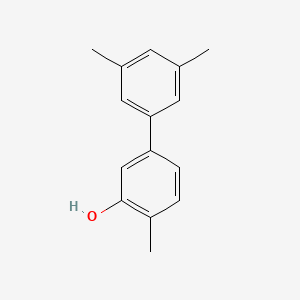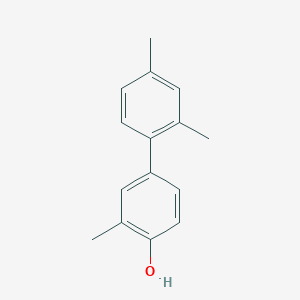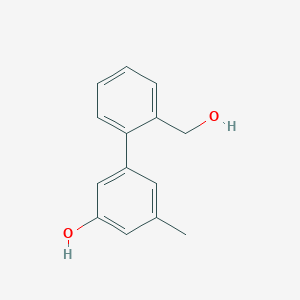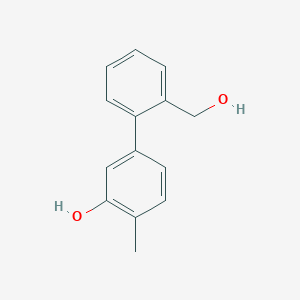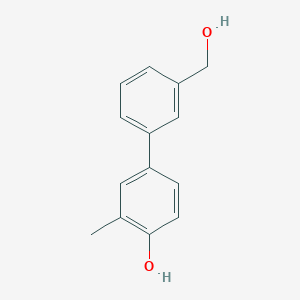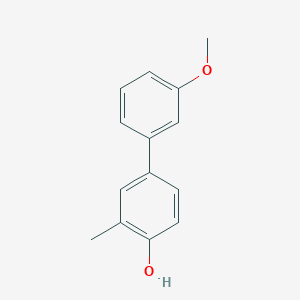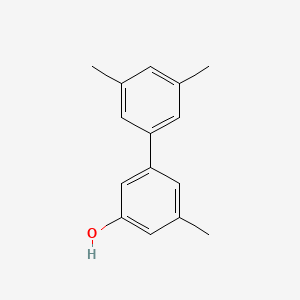
5-(3-Methoxyphenyl)-2-methylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Methoxyphenyl)-2-methylphenol, 95% (abbreviated as 5-MPMP) is an organic compound that is widely used in scientific research. It is a colorless crystalline solid with a molecular formula of C10H12O2 and a molecular weight of 164.2 g/mol. 5-MPMP is an aromatic compound with a pungent odor and is soluble in most organic solvents. It is commonly used in the synthesis of various compounds and has been studied for its potential applications in medicine, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
5-(3-Methoxyphenyl)-2-methylphenol, 95% has been studied for its potential applications in scientific research. It has been used in the synthesis of a variety of compounds, including pharmaceuticals and insecticides. It has also been studied for its potential use as a bioregulator in plants and as an inhibitor of enzymes. Additionally, 5-(3-Methoxyphenyl)-2-methylphenol, 95% has been used as a substrate for the study of enzymes and as a probe for the study of receptor-ligand interactions.
Mecanismo De Acción
The mechanism of action of 5-(3-Methoxyphenyl)-2-methylphenol, 95% is not fully understood. Studies have shown that it binds to certain proteins and enzymes in the body, which may explain its potential applications in medicine and pharmacology. Additionally, 5-(3-Methoxyphenyl)-2-methylphenol, 95% has been shown to inhibit certain enzymes, which may explain its potential use as an insecticide.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Methoxyphenyl)-2-methylphenol, 95% have not been extensively studied. However, studies have shown that it can inhibit certain enzymes and proteins, which may explain its potential applications in medicine and pharmacology. Additionally, 5-(3-Methoxyphenyl)-2-methylphenol, 95% has been shown to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of certain conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(3-Methoxyphenyl)-2-methylphenol, 95% for laboratory experiments include its availability, low cost, and ease of synthesis. Additionally, it can be used as a substrate for the study of enzymes and as a probe for the study of receptor-ligand interactions. However, there are some limitations to using 5-(3-Methoxyphenyl)-2-methylphenol, 95% in laboratory experiments. For example, it has a low solubility in water and can be toxic in high concentrations.
Direcciones Futuras
The potential applications of 5-(3-Methoxyphenyl)-2-methylphenol, 95% are still being explored. Future research could focus on further studying its biochemical and physiological effects, as well as its potential applications in medicine and pharmacology. Additionally, further research could be conducted on its potential use as an insecticide and bioregulator in plants. Finally, research could be conducted on its potential use as a substrate for the study of enzymes and as a probe for the study of receptor-ligand interactions.
Métodos De Síntesis
5-(3-Methoxyphenyl)-2-methylphenol, 95% can be synthesized through different methods. The most common method is the condensation reaction of 3-methoxyphenol and 2-methylphenol in the presence of an acid catalyst. This reaction produces a mixture of 5-(3-Methoxyphenyl)-2-methylphenol, 95% and 4-MPMP, with the latter being the major product. The reaction is typically carried out at a temperature of 80-100°C for a period of 1-2 hours. The mixture can then be purified by recrystallization and the desired 5-(3-Methoxyphenyl)-2-methylphenol, 95% can be isolated.
Propiedades
IUPAC Name |
5-(3-methoxyphenyl)-2-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-10-6-7-12(9-14(10)15)11-4-3-5-13(8-11)16-2/h3-9,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAMHYWLZIDLDIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=CC=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20683733 |
Source


|
| Record name | 3'-Methoxy-4-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261945-98-5 |
Source


|
| Record name | 3'-Methoxy-4-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



